Cas no 1806941-76-3 (6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid)
6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid
-
- Inchi: 1S/C8H5ClF2N2O4/c9-5-1-3(8(10)11)7(13(16)17)4(12-5)2-6(14)15/h1,8H,2H2,(H,14,15)
- InChI Key: MRDBRHQPZOBGNF-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=C(C(CC(=O)O)=N1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 312
- XLogP3: 1.8
- Topological Polar Surface Area: 96
6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045423-250mg |
6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid |
1806941-76-3 | 97% | 250mg |
$979.20 | 2022-03-31 | |
| Alichem | A029045423-500mg |
6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid |
1806941-76-3 | 97% | 500mg |
$1,678.90 | 2022-03-31 | |
| Alichem | A029045423-1g |
6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid |
1806941-76-3 | 97% | 1g |
$3,158.80 | 2022-03-31 |
6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid
Comprehensive Overview of 6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid (CAS No. 1806941-76-3)
6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid (CAS No. 1806941-76-3) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and nitro functional groups, has garnered attention for its potential in drug discovery and crop protection. Its molecular structure, featuring a chloro substitution at the 6-position and an acetic acid moiety at the 2-position, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its role in modulating enzyme activity and targeting specific metabolic pathways.
The growing interest in 6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid aligns with trends in sustainable chemistry and green synthesis. As industries seek eco-friendly alternatives, this compound's potential for low-toxicity applications has become a focal point. Recent studies highlight its utility in developing herbicides with reduced environmental impact, addressing concerns about soil and water contamination. Additionally, its nitropyridine core is being investigated for antimicrobial properties, particularly in combating resistant strains—a critical area amid rising global antibiotic resistance.
From a synthetic perspective, CAS 1806941-76-3 serves as a building block for heterocyclic compounds, enabling the creation of diverse molecular architectures. Its difluoromethyl group enhances metabolic stability, a sought-after feature in medicinal chemistry. This attribute has led to its inclusion in libraries for high-throughput screening (HTS) programs targeting inflammatory diseases and oncology. The compound's electron-withdrawing nitro group also facilitates nucleophilic substitution reactions, making it valuable for constructing complex pharmacophores.
Analytical characterization of 6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid typically involves advanced techniques like HPLC-MS and NMR spectroscopy, ensuring purity for research applications. Stability studies under various pH conditions have shown promising results, supporting its use in formulation development. These properties position it as a candidate for prodrug design, where controlled release mechanisms are essential. Furthermore, its compatibility with biocatalysis methods aligns with the pharmaceutical industry's shift toward enzymatic synthesis routes.
Market analyses indicate rising demand for fluorinated pyridines, driven by their superior bioactivity profiles. As a halogenated derivative, 1806941-76-3 offers distinct advantages in binding affinity and selectivity—key parameters in structure-activity relationship (SAR) studies. Patent landscapes reveal its incorporation in novel crop protection agents, particularly for cereals and horticultural crops. This aligns with agricultural sector needs for solutions against evolving pest resistance while meeting stringent regulatory standards for food safety.
Future research directions for 6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid may explore its chemoenzymatic modification to create chiral analogs, expanding therapeutic applications. Computational modeling studies predict favorable interactions with biological targets, particularly enzymes involved in oxidative stress pathways. These insights could unlock applications in neurodegenerative disease research—a rapidly growing field with high unmet medical needs. The compound's multi-functional nature continues to inspire innovation across chemical biology and materials science domains.
1806941-76-3 (6-Chloro-4-(difluoromethyl)-3-nitropyridine-2-acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)